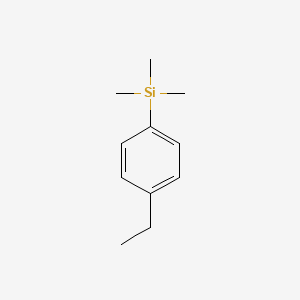

(4-Ethylphenyl)trimethylsilane

Description

Broad Significance of Organosilane Compounds in Chemical Research

Organosilane compounds, characterized by carbon-silicon bonds, are of considerable importance in modern chemical research and industry. dakenchem.comnumberanalytics.com Their versatility stems from a unique combination of properties inherited from both organic and inorganic precursors. dakenchem.com This duality allows them to act as effective bridges between organic and inorganic materials, a property leveraged in applications such as adhesion promoters, coupling agents, and crosslinking agents. dakenchem.comrussoindustrial.ruresearchgate.net

The silicon-carbon bond in organosilanes is a key feature, providing stability and enabling a wide range of chemical transformations. zmsilane.com This has led to their use in the synthesis of high-performance materials, including silicones, which are valued for their thermal stability, water resistance, and flexibility. dakenchem.com In materials science, organosilanes are used to modify surfaces, imparting hydrophobicity and improving the durability of coatings. dakenchem.comrussoindustrial.ru They also play a crucial role in the electronics industry for insulation and protection of components. dakenchem.com

In the realm of organic synthesis, organosilanes are indispensable tools. numberanalytics.com They serve as protecting groups for various functional groups, a strategy essential in the synthesis of complex natural products. thermofishersci.inrsc.org Furthermore, they participate in a variety of reactions, including reductions and cross-coupling reactions, making them valuable reagents for constructing intricate molecular architectures. numberanalytics.com The use of organosilanes in cross-coupling reactions is often advantageous due to their low toxicity and stability compared to other organometallic reagents. thermofishersci.in The field of medicinal chemistry has also seen the investigation of organosilicon compounds as potential pharmaceuticals, with the introduction of silicon into drug candidates offering a way to modulate their physicochemical and biochemical properties. rsc.orgwikipedia.org

Specific Research Context of Aryltrimethylsilanes

Within the diverse family of organosilanes, aryltrimethylsilanes, which feature a trimethylsilyl (B98337) group attached to an aromatic ring, represent a particularly significant subclass. These compounds are important intermediates in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon bonds. organic-chemistry.org Their stability and ease of handling make them attractive alternatives to other, more reactive organometallic reagents. thermofishersci.innih.gov

A key aspect of the research surrounding aryltrimethylsilanes is the development of efficient catalytic methods for their synthesis. organic-chemistry.org Palladium-catalyzed silylation of aryl chlorides, for instance, provides a practical route to a wide variety of aryltrimethylsilanes and demonstrates good functional group tolerance. organic-chemistry.org Research has also explored gold-catalyzed oxidative coupling reactions where aryltrimethylsilanes act as competent coupling partners. nih.govacs.org These reactions benefit from the use of trimethylsilanes as they can reduce the formation of homocoupling byproducts. nih.govacs.org

Aryltrimethylsilanes are also valuable in electrophilic aromatic substitution reactions, where they can act as nucleophiles. nih.gov The activation of the relatively unreactive silicon center, often with a fluoride (B91410) or hydroxide (B78521) additive, is a common strategy to facilitate transmetalation in cross-coupling reactions. nih.gov However, research has also focused on developing transition metal-catalyzed reactions that can proceed under milder conditions. nih.gov The functionalization of aryltrimethylsilanes can also be promoted by phosphazene bases, enabling selective reactions without the need for strong electron-withdrawing groups on the aromatic ring. lookchem.com Furthermore, the ipso-fluorination of aryltrimethylsilanes using reagents like xenon difluoride highlights their utility in the synthesis of fluorinated aromatic compounds. researchgate.net

Academic Objectives for the Investigation of (4-Ethylphenyl)trimethylsilane

The investigation of this compound is driven by several academic objectives aimed at expanding the understanding and application of aryltrimethylsilanes. A primary goal is to explore its reactivity in various chemical transformations. This includes its participation in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. By studying its behavior in these reactions, researchers can assess the electronic and steric effects of the ethyl group on the reactivity of the aryltrimethylsilane.

Another objective is to investigate its potential as a precursor for the synthesis of more complex molecules. For instance, understanding its behavior in reactions like the one-pot conversion of aryl chlorides to aryl iodides via an aryltrimethylsilane intermediate could open new synthetic pathways. organic-chemistry.org The synthesis of this compound itself is also a subject of academic interest, with the development of efficient and scalable synthetic routes being a key target. echemi.com

Furthermore, the study of this compound contributes to the broader understanding of the properties and applications of organosilane compounds. Data on its physical and chemical properties, such as its molecular weight and spectral data, are essential for its characterization and for predicting its behavior in different chemical environments. echemi.com Ultimately, the academic investigation of this compound aims to provide valuable insights that can be applied to the design of new materials and synthetic methodologies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-ethylphenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSSMKKBTNQBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939272 | |

| Record name | (4-Ethylphenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17988-50-0 | |

| Record name | NSC131590 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Ethylphenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 4 Ethylphenyl Trimethylsilane

Nucleophilic Substitution Reactions Involving the Trimethylsilyl (B98337) Group

The trimethylsilyl group attached to the phenyl ring is susceptible to cleavage by nucleophiles, a process generally known as desilylation. This reaction is a cornerstone of organosilicon chemistry, allowing for the strategic removal of the silyl (B83357) group after it has served its purpose, such as directing other reactions or protecting a specific position on the ring. The most common form of this reaction is protodesilylation, where a proton source cleaves the C(sp²)–Si bond to replace the TMS group with a hydrogen atom.

This process is typically facilitated by acids, where the aromatic ring is first protonated to form a Wheland-type intermediate, which then loses the silyl group. The capacity for silyl groups to act as leaving groups (electrofuges) as SiR₃⁺ is a known pathway in certain substitution reactions. wikipedia.org The trimethylsilyl group can also be replaced by other functional groups through nucleophilic substitution reactions under specific conditions.

Electrophilic Aromatic Substitution on the Ethylphenyl Moiety

Electrophilic aromatic substitution (SEAr) on the (4-Ethylphenyl)trimethylsilane ring is directed by both the ethyl and the trimethylsilyl substituents. The ethyl group is an activating, ortho, para-director, while the trimethylsilyl group is known to direct incoming electrophiles to the ipso-position (the carbon atom bearing the silyl group). wikipedia.org

This dual influence leads to competition between substitution at the positions ortho to the ethyl group and ipso-substitution, which results in the replacement of the TMS group. The outcome often depends on the nature of the electrophile and the reaction conditions. For instance, strong electrophiles may favor ipso-attack, leading to the formation of a new substituted ethylbenzene (B125841). This ipso-substitution is a synthetically useful reaction that leverages the TMS group as a placeholder that can be replaced by other functional groups. wikipedia.org In some cases, the electrophilic attack can occur at the ortho and para positions relative to the activating ethyl group, stabilizing the cationic intermediate. wikipedia.org

Mechanistically, the reaction proceeds via the formation of a cationic σ-complex (a Wheland intermediate). acs.org The subsequent loss of a proton or the trimethylsilyl cation re-establishes aromaticity. wikipedia.org The reversibility of the initial addition step can influence the final regiochemical outcome, often leading to high selectivity for the thermodynamically most stable product. acs.org

Carbon-Carbon Bond Forming Reactions

This compound and its structural isomers are valuable precursors in various carbon-carbon bond-forming reactions, which are fundamental to the synthesis of more complex molecular architectures.

Arylsilanes like this compound are competent substrates in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. In these reactions, the silicon-carbon bond is activated, typically by a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to form a hypervalent silicon species that readily undergoes transmetalation with a palladium(II) center. The resulting organopalladium intermediate then participates in reductive elimination to form a new carbon-carbon bond with an organic halide or triflate.

These reactions are valued for their tolerance of various functional groups and the low toxicity of the silicon byproducts. Arylsilanes can be coupled with aryl and vinyl triflates, as well as aryl bromides, often in the presence of fluoride. gelest.com For example, the Suzuki coupling, another palladium-catalyzed reaction, has been successfully used to arylate imidazole (B134444) halides with arylboronic acids, such as 4-ethylphenylboronic acid, to generate 2,4-diarylimidazoles. clockss.org

| Reaction Type | Coupling Partner | Catalyst System | Conditions | Product | Yield | Citation |

| Suzuki Coupling | 4-Ethylphenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Methanol, Reflux | 2-(Biphenyl)-4-(4-ethylphenyl)-1H-imidazole | - | clockss.org |

| Hiyama Coupling | Aryl Bromides | Pd Catalyst / Fluoride | Aqueous Base | Biaryl Compound | High | gelest.com |

While this compound itself is not directly used in silylative additions like the Aldol (B89426) or cyanation reactions, the trimethylsilyl group is central to these transformations when incorporated into other reagents. For instance, trimethylsilyl enol ethers react with aldehydes and ketones in the Mukaiyama aldol addition. Similarly, trimethylsilyl cyanide (TMSCN) is a key reagent for the cyanation of carbonyl compounds.

Furthermore, trimethylsilyl isothiocyanate (TMSNCS) is a versatile reagent that can act as an ambident nucleophile, adding to aldehydes and acetals to form isothiocyanate structures. wikipedia.org These reactions are typically catalyzed by Lewis acids. wikipedia.org The role of the silyl group is to activate the nucleophile and trap the resulting alkoxide, driving the reaction forward.

Direct allylation using the arylsilane this compound is not a typical reaction pathway. However, the structurally related allylsilane, [2-(4-Ethylphenyl)allyl]trimethylsilane , is specifically designed for such transformations. thieme-connect.de Allylsilanes are important reagents in organic synthesis for the allylation of electrophiles, such as carbonyl compounds and imines, in reactions like the Hosomi-Sakurai reaction. caltech.eduthieme-connect.de

The reaction is typically promoted by a Lewis acid (e.g., TiCl₄, BF₃·OEt₂) or a fluoride ion source (e.g., TBAF). thieme-connect.dedicp.ac.cn The Lewis acid activates the electrophile, making it more susceptible to nucleophilic attack by the π-bond of the allylsilane. This process is highly regioselective, with the new carbon-carbon bond forming at the γ-position of the allylsilane, accompanied by the transfer of the silyl group to the oxygen atom and a shift of the double bond. A one-pot synthesis method has been developed to generate allylsilanes like [2-(4-Ethylphenyl)allyl]trimethylsilane from the corresponding methyl aryl ketones. thieme-connect.de

| Reactant | Reagent | Catalyst/Promoter | Product | Yield | Citation |

| Aldehydes | Allyltrimethylsilane | Sc(OTf)₃ (cat.), Ac₂O | Homoallylic Acetate | 74% | thieme-connect.de |

| Imines | Allyltrimethylsilane | TBAF | Homoallylamine | 65-76% | dicp.ac.cn |

| Acetals | Allyltrimethylsilane | FeCl₃ (2 mol%) | Homoallyl Methyl Ether | Good to Excellent | rsc.org |

Oxidative and Reductive Transformations

The this compound molecule possesses sites that can undergo both oxidative and reductive transformations. The ethyl group is susceptible to oxidation at the benzylic position to form a secondary alcohol, a ketone ((4-acetylphenyl)trimethylsilane), or, under more vigorous conditions, a carboxylic acid (4-(trimethylsilyl)benzoic acid). chemsrc.com This reactivity is characteristic of alkylbenzene derivatives.

Conversely, the aromatic ring can undergo reduction under specific conditions. For example, Birch reduction could potentially reduce the aromatic ring to a non-conjugated diene, although the presence of the silyl group might influence the reaction's course and regioselectivity. Reductive desulfurization processes, while not directly applicable to this molecule, demonstrate the utility of silyl species like tris(trimethylsilyl)silane (B43935) as a stoichiometric reductant in radical-based transformations. scispace.com

Hydrolysis and Condensation Mechanisms in Organosilane Chemistry

The chemistry of this compound, like other organosilanes, is characterized by the reactivity of the silicon-carbon (Si-C) bond. A key reaction pathway for this class of compounds is hydrolysis, which involves the cleavage of the Si-C bond by water, often facilitated by a catalyst. This initial step is typically followed by the condensation of the resulting silanol (B1196071) intermediates.

General Reaction Scheme:

Hydrolysis: this compound + H₂O → Trimethylsilanol (B90980) + Ethylbenzene

Condensation: 2 Trimethylsilanol → Hexamethyldisiloxane + H₂O

The mechanisms of these reactions are highly dependent on the pH of the medium and can be catalyzed by either acids or bases. russoindustrial.ruunm.eduresearchgate.net The rate of these reactions is influenced by factors such as the catalyst, temperature, solvent, and the electronic nature of the substituents on both the silicon atom and the aromatic ring. nih.gov

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of aryltrimethylsilanes such as this compound proceeds via an electrophilic substitution mechanism. The reaction is initiated by the protonation of the aromatic ring, which makes the carbon atom attached to the silicon more susceptible to cleavage. This is followed by the departure of the trimethylsilyl group and attack by a water molecule.

The mechanism can be described as follows:

An electrophile (typically H⁺ from an acid catalyst) attacks the aromatic ring at the ipso-position (the carbon atom bearing the silyl group). This forms a positively charged intermediate known as an arenium ion or sigma complex.

The trimethylsilyl group, a good leaving group, is then cleaved from the arenium ion.

The resulting trimethylsilyl cation is rapidly attacked by water to form trimethylsilanol.

The presence of the ethyl group at the para-position of the phenyl ring influences the reaction rate. As an electron-donating group, the ethyl substituent activates the aromatic ring, making it more susceptible to electrophilic attack and thus potentially increasing the rate of acid-catalyzed hydrolysis compared to unsubstituted phenyltrimethylsilane. unm.edu

Base-Catalyzed Hydrolysis

In a basic medium, the hydrolysis mechanism shifts to a nucleophilic attack on the silicon atom. The hydroxide (B78521) ion (OH⁻) directly attacks the electron-deficient silicon atom of this compound. russoindustrial.ruadhesivesmag.com This forms a pentacoordinate silicon intermediate, which is a key feature of base-catalyzed hydrolysis. russoindustrial.runih.gov

The proposed mechanism involves:

Nucleophilic attack by a hydroxide ion on the silicon atom, leading to the formation of a transient, unstable pentacoordinate silicate (B1173343) species.

This intermediate then rearranges, breaking the Si-C bond to release a carbanion corresponding to the ethylphenyl group.

The ethylphenyl carbanion is subsequently protonated by water to form ethylbenzene, and the remaining species forms trimethylsilanol.

Electron-withdrawing groups attached to the silicon atom generally accelerate base-catalyzed hydrolysis by making the silicon more electrophilic. russoindustrial.ru Conversely, electron-donating groups, like the three methyl groups in this compound, would tend to slightly decrease the rate of nucleophilic attack compared to silanes with more electronegative substituents.

Condensation of Trimethylsilanol

The trimethylsilanol formed during hydrolysis is generally unstable and readily undergoes condensation to form the thermodynamically stable hexamethyldisiloxane. wikipedia.org This reaction can also be catalyzed by both acids and bases.

Acid-Catalyzed Condensation: One silanol molecule is protonated, and then it reacts with a second silanol molecule, eliminating a molecule of water.

Base-Catalyzed Condensation: A silanol is deprotonated to form a silanolate anion, which then acts as a nucleophile, attacking another silanol molecule and displacing a hydroxide ion. sigmaaldrich.com

The condensation reaction is a key step in the formation of larger polysiloxane structures, although with a monofunctional silane (B1218182) like trimethylsilanol, the reaction terminates at the disiloxane (B77578) stage. russoindustrial.ru

Interactive Data Tables

The following tables summarize the key factors influencing the hydrolysis and condensation reactions of organosilanes, which are applicable to this compound.

Table 1: Effect of pH on Hydrolysis and Condensation Rates

| pH Range | Hydrolysis Catalyst | Condensation Catalyst | General Rate Trend |

| < 7 | Acid (H⁺) | Acid (H⁺) | Rate increases as pH decreases from the minimum. adhesivesmag.com |

| ~7 | - | - | Minimum hydrolysis rate. adhesivesmag.com |

| > 7 | Base (OH⁻) | Base (OH⁻) | Rate increases as pH increases from the minimum. unm.eduadhesivesmag.com |

| ~4 | - | - | Minimum condensation rate. adhesivesmag.com |

Data derived from studies on general organosilane systems. unm.eduadhesivesmag.com

Table 2: Influence of Substituents on Hydrolysis Rates

| Condition | Substituent Type on Silicon | Electronic Effect | Influence on Transition State | Predicted Effect on Rate for this compound |

| Acidic | Electron-donating (e.g., alkyl groups) | Increases electron density on Si | Stabilizes positively charged transition state | Rate is generally increased. unm.edu |

| Basic | Electron-withdrawing | Decreases electron density on Si | Stabilizes negatively charged transition state | Rate is generally increased. russoindustrial.ruunm.edu |

This table illustrates general trends observed in organosilane chemistry. russoindustrial.ruunm.edu The trimethylsilyl group contains electron-donating methyl groups, while the 4-ethylphenyl group has a modest electron-donating effect on the reaction at the Si-C bond.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the environment of the silicon atom in (4-Ethylphenyl)trimethylsilane.

1H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons and their neighboring atoms within the molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the trimethylsilyl (B98337) group, the ethyl group, and the aromatic protons.

The nine protons of the trimethylsilyl (-Si(CH₃)₃) group typically appear as a sharp singlet in the upfield region of the spectrum, usually around 0.25 ppm. This is due to the electropositive nature of the silicon atom, which shields the attached methyl protons.

The ethyl group (-CH₂CH₃) gives rise to two signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The quartet, typically observed around 2.66 ppm, is due to the coupling with the adjacent three methyl protons. The triplet, appearing further upfield at approximately 1.25 ppm, results from coupling with the two methylene protons.

The protons on the benzene (B151609) ring appear in the downfield region, typically between 7.17 and 7.43 ppm. The para-substitution pattern of the aromatic ring results in a characteristic splitting pattern, often appearing as two doublets.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.43 | d | 2H | Aromatic (ortho to -Si(CH₃)₃) |

| ~7.17 | d | 2H | Aromatic (ortho to -CH₂CH₃) |

| ~2.66 | q | 2H | -CH₂CH₃ |

| ~1.25 | t | 3H | -CH₂CH₃ |

| ~0.25 | s | 9H | -Si(CH₃)₃ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

13C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

The carbon atom of the trimethylsilyl group's methyls gives a signal in the upfield region, typically around -1.0 ppm. The carbons of the ethyl group appear at approximately 29.1 ppm for the methylene (-CH₂) and 15.7 ppm for the methyl (-CH₃) carbon.

The aromatic carbons show distinct signals in the downfield region. The carbon atom attached to the silicon (ipso-carbon) is observed around 143.5 ppm, while the carbon attached to the ethyl group is found near 139.8 ppm. The other aromatic carbons appear at approximately 133.2 ppm and 127.8 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~143.5 | Aromatic C (ipso to -Si(CH₃)₃) |

| ~139.8 | Aromatic C (ipso to -CH₂CH₃) |

| ~133.2 | Aromatic CH (ortho to -Si(CH₃)₃) |

| ~127.8 | Aromatic CH (ortho to -CH₂CH₃) |

| ~29.1 | -CH₂CH₃ |

| ~15.7 | -CH₂CH₃ |

| ~ -1.0 | -Si(CH₃)₃ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

29Si NMR Spectroscopic Analysis

Silicon-29 NMR (²⁹Si NMR) spectroscopy is a powerful technique for directly probing the silicon environment. For this compound, the ²⁹Si NMR spectrum typically shows a single resonance, confirming the presence of one type of silicon atom. The chemical shift for the trimethylsilyl group in this compound is generally observed in the range of -4 to -5 ppm, which is characteristic for tetraorganosilanes. rsc.orgrsc.orgunige.chresearchgate.netacs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure. rsc.orgscirp.orgresearchgate.net

Key vibrational frequencies include:

C-H stretching (aromatic): Typically observed around 3050-3000 cm⁻¹.

C-H stretching (aliphatic): Strong bands in the region of 2960-2870 cm⁻¹ corresponding to the ethyl and trimethylsilyl groups.

C=C stretching (aromatic): Peaks around 1605 cm⁻¹ and 1495 cm⁻¹ are characteristic of the benzene ring.

Si-C stretching: A strong, characteristic band for the Si-CH₃ bond is typically found around 1250 cm⁻¹.

Si-C bending: The rocking vibration of the Si-CH₃ groups is observed as a strong band around 840 cm⁻¹.

Aromatic C-H out-of-plane bending: The para-substitution pattern is indicated by a strong band in the 820-800 cm⁻¹ region.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960 | C-H stretch | Ethyl, Trimethylsilyl |

| ~1605 | C=C stretch | Aromatic ring |

| ~1250 | Si-C stretch | Trimethylsilyl |

| ~840 | Si-C bend | Trimethylsilyl |

| ~810 | C-H bend (out-of-plane) | p-disubstituted benzene |

Note: Wavenumbers are approximate.

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the Si-C bond. scirp.organalyzeiq.comresearchgate.netacs.org

Characteristic Raman shifts would include:

A strong band for the symmetric "ring breathing" mode of the para-substituted benzene ring, typically around 1600 cm⁻¹.

A strong, polarized band corresponding to the symmetric Si-C stretching vibration of the trimethylsilyl group.

The combination of these spectroscopic techniques allows for a thorough and unambiguous structural elucidation of this compound, ensuring its identity and purity for research and synthetic applications.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) is highly effective for the analysis of volatile derivatives like this compound. wikipedia.org In electron ionization (EI) mode, the molecule undergoes characteristic fragmentation, providing a unique mass spectrum. The introduction of a trimethylsilyl (TMS) group generally leads to predictable fragmentation patterns that are useful for structural confirmation. wikipedia.orgresearchgate.net

A primary and often abundant fragmentation pathway for trimethylsilyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the TMS group, resulting in a stable [M-15]⁺ ion. nih.govnih.gov This stability is attributed to the formation of a silicon-centered cation where the positive charge can be delocalized. For this compound, with a molecular weight of 178.35 g/mol , this corresponds to a significant peak at a mass-to-charge ratio (m/z) of 163.

Another common fragmentation involves the cleavage of the bond between the aromatic ring and the silicon atom, leading to the detection of the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. nih.govresearchgate.net This fragment is a hallmark of many TMS-containing compounds. Further fragmentation of the parent molecule can occur, including cleavage at the ethyl group. Loss of the entire ethyl group (a 29 amu fragment) would result in a peak at m/z 149. The charge stabilization provided by the aromatic ring enhances the abundance of the molecular ion ([M]⁺•) and key fragment ions. nih.gov

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | Structure | Mass-to-Charge Ratio (m/z) | Description |

| [M]⁺• | [C₁₁H₁₈Si]⁺• | 178 | Molecular Ion |

| [M-15]⁺ | [C₁₀H₁₅Si]⁺ | 163 | Loss of a methyl radical (•CH₃) from the TMS group |

| [M-29]⁺ | [C₉H₁₃Si]⁺ | 149 | Loss of an ethyl radical (•C₂H₅) from the phenyl ring |

| [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | 73 | Trimethylsilyl cation |

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which is crucial for confirming its elemental composition. missouri.edu The theoretical exact mass of this compound (C₁₁H₁₈Si), calculated using the most abundant isotopes (¹²C, ¹H, ²⁸Si), is 178.1178 g/mol . missouri.edulookchem.com HRMS analysis would be expected to yield a mass measurement extremely close to this value, typically within a few parts per million (ppm), thereby unambiguously verifying the molecular formula C₁₁H₁₈Si.

Table 2: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₈Si |

| Average Molecular Weight | 178.35 g/mol |

| Theoretical Exact Mass | 178.1178 g/mol . lookchem.com |

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for the analysis of large, non-volatile biomolecules and synthetic polymers. news-medical.netautobio.com.cn Its application to small, volatile, and non-polar organosilicon compounds like this compound is not standard. The technique often produces matrix-related background signals in the low-mass range (<500 Da), which can interfere with the detection of small molecules. nih.govacs.org

While specialized matrices like 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) have been developed to better analyze small organic and organometallic compounds, news-medical.net and graphene has been explored as a matrix for small molecule analysis, acs.org specific MALDI-TOF studies on this compound are not prevalent in the literature. The high volatility of this compound makes it more amenable to techniques like GC-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org Aromatic compounds like benzene exhibit characteristic absorption bands due to π → π* electronic transitions. spcmc.ac.in

For benzene, primary absorption bands appear around 184 nm and 204 nm, with a weaker, fine-structured secondary band around 256 nm. spcmc.ac.in The substitution of alkyl and trimethylsilyl groups on the benzene ring causes a bathochromic shift (a shift to longer wavelengths) of these absorption bands. spcmc.ac.iniupac.org The ethyl and trimethylsilyl groups on this compound are electron-releasing and interact with the π-system of the benzene ring, altering the energy of the electronic transitions. iupac.org Studies on similar para-substituted phenyltrimethylsilanes show that electron-releasing groups increase the wavelength of maximum absorbance (λ_max). iupac.org For instance, a related compound, (4-ethynylphenyl)trimethylsilane, shows a UV absorption maximum at 253 nm in ethanol. Therefore, the UV-Vis spectrum of this compound is expected to show absorption maxima shifted to wavelengths longer than that of unsubstituted benzene.

Table 3: Expected UV-Vis Absorption Characteristics for this compound

| Chromophore System | Type of Transition | Expected λ_max Region | Notes |

| Substituted Benzene Ring | π → π* | > 256 nm | Bathochromic shift due to ethyl and trimethylsilyl substituents. |

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. scielo.org.co This technique provides data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. researchgate.net

This compound is a liquid at room temperature, with a reported boiling point of 217.4 °C at 760 mmHg. chemsrc.com To analyze its structure by single-crystal X-ray diffraction, the compound would first need to be crystallized, which typically requires low-temperature conditions. While crystal structures for numerous organosilicon compounds and substituted aromatic derivatives have been reported, scielo.org.corsc.orgiucr.org a search of the crystallographic literature indicates that a single-crystal X-ray diffraction study specifically for this compound has not been published. Such a study, if conducted, would provide precise geometric parameters for the molecule in its solid state.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. It is a common practice to employ DFT to calculate molecular properties and predict chemical behavior. However, specific DFT investigation reports for (4-Ethylphenyl)trimethylsilane are not found in the searched literature.

Electronic structure analysis using Molecular Orbital (MO) theory provides fundamental insights into the distribution and energy of electrons within a molecule. This analysis helps in understanding a molecule's stability, reactivity, and spectroscopic properties. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.com A large gap suggests high stability, while a small gap indicates higher reactivity. tandfonline.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. tandfonline.comresearchgate.net In an MEP map, different colors represent different electrostatic potential values; typically, red indicates negative potential (electron-rich areas, prone to electrophilic attack), and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). tandfonline.com

An MEP map for this compound would reveal the charge distribution around the aromatic ring, the ethyl group, and the trimethylsilyl (B98337) group, offering predictions about its intermolecular interaction sites. However, no specific MEP analysis for this compound has been published in the searched results.

Global chemical reactivity descriptors are parameters derived from DFT calculations that quantify the reactivity and stability of a molecule. analis.com.my These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, softness, and the electrophilicity index. analis.com.my These values are calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's tendency to donate or accept electrons. researchgate.net

A comprehensive table of these descriptors for this compound would offer a quantitative basis for predicting its behavior in chemical reactions. Unfortunately, such specific data is not present in the available literature.

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations are widely used to predict various types of molecular spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR). researchgate.netrsc.org These theoretical predictions are extremely useful for interpreting experimental spectra and confirming molecular structures. researchgate.net For instance, programs like QCEIMS can even predict electron ionization mass spectra from first principles. rsc.orgnih.gov

A computational study on this compound would provide theoretical vibrational frequencies and NMR chemical shifts that could be compared with experimental data to validate its structure. No such specific predictive study for this molecule was found.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org An energy landscape, or potential energy surface, maps the energy of the molecule as a function of its geometry, revealing the relative stabilities of different conformers and the energy barriers between them. diva-portal.orgbiorxiv.orgnih.gov For a molecule like this compound, this would involve analyzing the rotation around the bond connecting the ethyl group to the phenyl ring and the bonds within the trimethylsilyl group.

A detailed conformational analysis and its corresponding energy landscape would clarify the most stable three-dimensional structure of this compound under various conditions. This specific information is not available in the surveyed scientific papers.

Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. beilstein-archives.orgacs.org By mapping properties onto this unique molecular surface, one can analyze close contacts between neighboring molecules, such as hydrogen bonds and van der Waals interactions, which dictate how molecules pack in the solid state. beilstein-archives.orgnih.gov The analysis generates 2D fingerprint plots that summarize the types and relative contributions of different intermolecular contacts. nih.gov

A Hirshfeld analysis for this compound would require its single-crystal X-ray diffraction data, which does not appear to be publicly available. Such an analysis would provide quantitative insight into the forces governing its solid-state structure.

Applications of 4 Ethylphenyl Trimethylsilane in Advanced Materials and Polymer Science

Role as a Synthetic Building Block for Functional Materials

As a functionalized arylsilane, (4-Ethylphenyl)trimethylsilane serves as a versatile intermediate in organic synthesis. The trimethylsilyl (B98337) group can act as a protecting group or as a reactive site for carbon-carbon bond formation, enabling the construction of complex molecular architectures. wikipedia.org The ethylphenyl group, in turn, influences the steric and electronic properties of the final product, affecting characteristics such as solubility, thermal stability, and optical performance.

While specific studies detailing the direct integration of this compound into organic electronics are specialized, the broader class of arylsilanes is fundamental to this field. The trimethylsilyl group is often used as a key functional group in cross-coupling reactions to build the conjugated polymer backbones that form the basis of organic semiconductors. These materials are central to devices like organic field-effect transistors (OFETs) and chemical sensors.

The typical role of an arylsilane in this context is as a precursor. The silicon-carbon bond can be selectively cleaved and replaced to form new carbon-carbon bonds, allowing for the precise assembly of complex aromatic systems. The ethyl group on the phenyl ring in this compound would enhance the solubility of resulting polymers in organic solvents, which is a critical factor for solution-based processing and fabrication of electronic devices. Furthermore, the electronic nature of the alkyl-substituted phenyl ring can fine-tune the energy levels (HOMO/LUMO) of the final semiconductor, impacting its charge transport properties and performance in a sensor or transistor.

Silanes are widely employed in technologies for advanced coatings and surface modification to alter the properties of a substrate. gelest.com While alkoxysilanes are more commonly used for direct covalent bonding to hydroxylated surfaces, organosilanes like this compound contribute to the formulation of performance coatings and can be used to create modified surfaces through techniques like plasma polymerization.

For instance, plasma-polymerized films of related compounds like trimethylsilane (B1584522) are known to create hydrophobic surfaces on various conventional polymers. nih.govnih.gov Incorporating the this compound moiety into a polymer backbone used for a coating would be expected to impart several desirable properties:

Hydrophobicity : The combination of the ethyl group and the silicon-containing group increases water repellency.

Thermal Stability : The presence of the aromatic ring and the stable C-Si and Si-C bonds can enhance the thermal resistance of the coating.

Optical Properties : The phenyl group increases the refractive index of the material, a useful property for optical coatings and encapsulants.

The table below summarizes the potential contributions of the structural components of this compound to coating properties.

| Structural Component | Property Contribution to Coatings | Potential Application |

| Trimethylsilyl Group | Increases steric bulk, can improve thermal stability. | Heat-resistant coatings, protective layers. |

| Phenyl Group | Increases refractive index, enhances thermal and UV stability. | Optical coatings, electronic encapsulants. |

| Ethyl Group | Enhances hydrophobicity, improves solubility in nonpolar solvents. | Water-repellent surfaces, solution-processable coatings. |

Contributions to Polymer Chemistry

In polymer chemistry, this compound is not typically a monomer in its native form but serves as a crucial starting material for the synthesis of specialized silicon-containing monomers. The introduction of silicon into a polymer backbone can significantly enhance its properties. nih.gov

To be used in polymerization, this compound must first be functionalized with a polymerizable group. This can be achieved through established organic reactions to create a variety of monomers suitable for different polymerization techniques. For example, a vinyl group can be introduced to the aromatic ring to prepare a styrene-type monomer, or the ethyl group could be replaced with a functional handle that allows for the attachment of groups like acrylates or epoxides. The synthesis of silicon-based epoxy resins (siloranes) from precursors like methylphenylsilane (B1236316) provides a model for how such functionalization could be achieved. researchgate.net

The following table illustrates hypothetical monomers that could be synthesized from this compound.

| Monomer Name | Polymerizable Group | Potential Synthetic Route |

| 4-Vinyl-(4-trimethylsilylphenyl)ethane | Vinyl (-CH=CH₂) | Dehydrogenation of the ethyl group or Grignard reaction on a functionalized precursor. |

| (4-Ethylphenyl)trimethylsilyl Acrylate | Acrylate (-OOC-CH=CH₂) | Functionalization of the phenyl ring with a hydroxyl group, followed by esterification. |

| (4-(Epoxyethyl)phenyl)trimethylsilane | Epoxide | Epoxidation of a vinyl group precursor. |

The polymerization mechanism for a monomer derived from this compound would depend entirely on the nature of the introduced polymerizable group. Polymerization reactions are broadly classified as either chain-growth or step-growth. wikipedia.org

Chain-Growth Polymerization : A monomer containing a vinyl group, such as 4-vinyl-(4-trimethylsilylphenyl)ethane, would undergo chain-growth polymerization. This process involves initiation (creation of an active center like a free radical or an ion), propagation (sequential addition of monomers to the growing chain), and termination (deactivation of the active center). uomustansiriyah.edu.iq This mechanism typically produces high molecular weight polymers rapidly. purdue.edu

Step-Growth Polymerization : If this compound were converted into a difunctional monomer (e.g., with two reactive groups like a diacid or dialcohol), it could undergo step-growth polymerization. This mechanism proceeds by reaction between functional groups to form dimers, trimers, and eventually long polymer chains.

Ring-Opening Polymerization : An epoxide-functionalized monomer would polymerize via a ring-opening mechanism, which can be initiated by anionic or cationic catalysts. semanticscholar.orggelest.com

The kinetics of these reactions would be influenced by the steric bulk of the trimethylsilyl and ethylphenyl groups, which could affect the rate of monomer approach to the growing polymer chain.

| Polymerization Type | Applicable Monomer Derivative | Key Characteristics |

| Free-Radical | Vinyl-substituted | Initiated by radical species; involves initiation, propagation, termination steps. purdue.edu |

| Anionic | Vinyl- or Epoxide-substituted | Initiated by strong nucleophiles (e.g., butyllithium); sensitive to impurities. uomustansiriyah.edu.iq |

| Cationic | Vinyl- or Epoxide-substituted | Initiated by strong acids or Lewis acids; forms carbocation intermediates. purdue.edu |

The incorporation of the this compound unit into polymers leads to specialized systems with enhanced performance characteristics, making them suitable for applications like nanocomposites and separation membranes. The combination of organic and inorganic (silicon) features results in hybrid materials with unique property profiles. wiley-vch.de

In nanocomposites , polymers containing this moiety can serve as a high-performance matrix. The thermal stability imparted by the silane (B1218182) and aromatic components can raise the degradation temperature of the composite material. Furthermore, the organosilane structure can be tailored to improve interfacial adhesion with inorganic fillers (like silica (B1680970) or clays), leading to enhanced mechanical properties.

Fabrication of Hypercrosslinked Polymers

Hypercrosslinked polymers (HCPs) represent a class of porous organic polymers characterized by an extensive three-dimensional network, high surface area, and permanent porosity. The synthesis of these materials typically involves Friedel-Crafts alkylation reactions, utilizing various aromatic monomers and crosslinkers catalyzed by a Lewis acid. Common strategies for creating these networks include the post-crosslinking of pre-existing polymer chains (like polystyrene), the self-condensation of functionalized monomers, or the knitting of aromatic monomers with external crosslinkers.

While a diverse range of aromatic compounds can serve as building blocks for HCPs, and various silicon-containing monomers such as tetrakis(4-bromophenyl)silane (B1601375) have been successfully employed in the synthesis of porous organic polymers, a review of the available scientific literature does not provide specific examples or detailed research findings on the use of this compound in the fabrication of hypercrosslinked polymers. Further research is required to explore the potential of this compound as a monomer or comonomer in the development of novel hypercrosslinked materials.

Catalytic Utility and Ligand Development

This compound and its derivatives have demonstrated utility in the field of catalysis, primarily by participating in palladium-catalyzed cross-coupling reactions. The silicon moiety plays a crucial role in these transformations, enabling the formation of new carbon-carbon bonds.

Participation in Catalytic Reaction Systems

Aryltrimethylsilanes, such as this compound, are known to be competent coupling partners in Hiyama cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between an organosilane and an organic halide. organic-chemistry.orgwikipedia.org The key to the reactivity of the organosilane is the activation of the carbon-silicon bond. This is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base, which forms a pentacoordinate silicon species that is more reactive in the transmetalation step of the catalytic cycle. organic-chemistry.org While trimethylsilyl groups are generally less reactive compared to other silicon-based functionalities (e.g., silanols or alkoxysilanes), their participation in these coupling reactions is well-documented. organic-chemistry.orgnih.gov

A specific example of a derivative of this compound participating in a catalytic system is the palladium-catalyzed dearomative allylation of (chloro(4-ethylphenyl)methyl)trimethylsilane. acs.org In this reaction, the silyl-containing compound acts as a substrate, undergoing a reaction with an allyl stannane (B1208499) in the presence of a palladium catalyst and a specialized P,N hemilabile ligand. This transformation is significant as it constructs a new alicyclic skeleton from an aromatic precursor. The reaction demonstrates that the C-Cl bond in the benzylic position can be activated for oxidative addition to the palladium center, even with the electronic influence of the trimethylsilyl group. acs.org

The reaction proceeded smoothly for the (4-ethylphenyl) derivative, yielding the desired product in good yield, as detailed in the table below.

| Substrate | Product | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| (Chloro(4-ethylphenyl)methyl)trimethylsilane | 2-allyl-1-ethyl-4-(trimethylsilylmethylidene)cyclohexa-2,5-diene | Pd(OAc)2 | L19 (P,N hemilabile) | THF | 60 | 12 | 86 |

Table 1: Palladium-Catalyzed Dearomative Allylation of a this compound Derivative. acs.org

This example highlights the capability of this compound derivatives to serve as substrates in sophisticated palladium-catalyzed transformations, enabling the synthesis of complex molecular architectures.

Design of Silicon-Based Ligands for Catalysis

The performance of transition metal catalysts is heavily influenced by the electronic and steric properties of the ligands coordinated to the metal center. Phosphine (B1218219) ligands are a prominent class, and their properties can be finely tuned by altering the substituents on the phosphorus atom. tcichemicals.com Silicon-containing moieties have been incorporated into ligand structures to modulate these properties. For instance, trimethylsilyl groups have been included in the structure of Schiff-base ligands, which can then be coordinated to metal centers like Cu(II) and Zn(II). mdpi.com

However, based on a thorough review of the current scientific literature, there is no specific information available on the design, synthesis, or application of silicon-based ligands derived directly from this compound for catalytic purposes. The development of such ligands, where the (4-ethylphenyl)trimethylsilyl group would be incorporated into a larger ligand framework (e.g., a phosphine ligand), remains an unexplored area of research.

Derivatization Strategies for Analytical and Synthetic Utility

Trimethylsilylation for Chromatographic and Spectrometric Analysis

Trimethylsilylation is a common derivatization technique in gas chromatography (GC) and mass spectrometry (MS) to increase the volatility and thermal stability of analytes. sigmaaldrich.comtcichemicals.comresearchgate.net This process replaces active hydrogen atoms in functional groups like hydroxyls, carboxyls, and amines with a trimethylsilyl (B98337) (TMS) group. researchgate.net While (4-Ethylphenyl)trimethylsilane itself is generally amenable to GC analysis, derivatization of related compounds or potential impurities containing active hydrogens can be crucial for accurate analysis. sigmaaldrich.com

The derivatization process enhances the volatility and thermal stability of compounds, leading to better separation and more symmetrical chromatographic peaks. researchgate.net A variety of reagents can be used for trimethylsilylation, with the choice depending on the specific functional groups present and their reactivity. sigmaaldrich.comtcichemicals.com Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comtcichemicals.com The reactivity of functional groups towards silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

In the context of mass spectrometry, trimethylsilylation can aid in the structural elucidation of fragment ions. fu-berlin.de The characteristic fragmentation patterns of TMS derivatives provide valuable information about the original molecule. fu-berlin.deresearchgate.net For instance, the presence of specific ions can indicate the number and type of functional groups that have been derivatized.

Table 1: Common Trimethylsilylation Reagents and Their Applications

| Reagent | Abbreviation | Common Applications | Reference |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | General purpose, derivatization of alcohols, phenols, carboxylic acids, amines. | sigmaaldrich.comtcichemicals.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Highly reactive, suitable for a wide range of functional groups. | tcichemicals.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents. | sigmaaldrich.com |

| N-Trimethylsilylimidazole | TMSI | Particularly effective for derivatizing hydroxyl groups. | tcichemicals.com |

| Hexamethyldisilazane | HMDS | A less reactive agent, often requiring a catalyst and heat. colostate.edu | colostate.edu |

Functional Group Interconversion and Protection Strategies

The trimethylsilyl group in this compound can be involved in various functional group interconversions, a cornerstone of synthetic organic chemistry. iranchembook.irimperial.ac.ukacs.org These transformations allow for the conversion of one functional group into another, enabling the synthesis of a wide array of derivatives. imperial.ac.ukacs.org For example, the trimethylsilyl group can be cleaved to yield a terminal alkyne, which can then participate in further reactions. nih.gov

In multi-step syntheses, protecting groups are often necessary to mask reactive functional groups and prevent unwanted side reactions. libretexts.orgwikipedia.org The trimethylsilyl group itself can act as a protecting group for terminal alkynes. nih.gov This strategy is valuable in reactions where the acidic proton of a terminal alkyne would interfere with the desired transformation. libretexts.org

The selection of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal (deprotection). wikipedia.orgsynarchive.com A wide variety of protecting groups are available for different functional groups, such as alcohols, amines, and carbonyls. libretexts.orgsynarchive.com For instance, alcohols can be protected as ethers or esters, while amines can be protected as carbamates or amides. libretexts.orgsynarchive.com

The concept of orthogonal protection allows for the selective removal of one protecting group in the presence of others, which is essential in the synthesis of complex molecules with multiple functional groups. wikipedia.org

Table 2: Examples of Protecting Groups for Common Functional Groups

| Functional Group | Protecting Group | Deprotection Conditions | Reference |

| Alcohol | Acetyl (Ac) | Acid or base | libretexts.org |

| Alcohol | Benzyl (Bn) | Hydrogenolysis | libretexts.org |

| Alcohol | tert-Butyldimethylsilyl (TBDMS) | Fluoride (B91410) ion (e.g., TBAF) | synarchive.com |

| Amine | tert-Butoxycarbonyl (Boc) | Acid | synarchive.com |

| Amine | Benzyloxycarbonyl (Cbz) | Hydrogenolysis | synarchive.com |

| Carbonyl | Acetal/Ketal | Acid | libretexts.org |

Methodologies for Isotopic Labeling

Isotopic labeling involves the incorporation of a heavy isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into a molecule. acs.orgbiorxiv.org This technique is invaluable for a range of applications, including mechanistic studies, metabolic tracing, and as internal standards in quantitative mass spectrometry. acs.orgbiorxiv.org

For this compound, isotopic labeling can be achieved through various synthetic strategies. One common approach is the use of deuterated reagents during the synthesis. For example, using a deuterated source in a reduction step or employing a deuterated Grignard reagent can introduce deuterium into the molecule. hbni.ac.in Late-stage functionalization is another powerful strategy for introducing isotopic labels into complex molecules. acs.org

In mass spectrometry, the mass shift caused by the incorporated isotope allows for the differentiation between the labeled and unlabeled compound, which is fundamental for quantitative analysis using isotope dilution methods. biorxiv.org Furthermore, the fragmentation patterns of isotopically labeled compounds in mass spectrometry can provide detailed insights into reaction mechanisms and metabolic pathways. fu-berlin.debiorxiv.org For instance, tracking the deuterium label in the fragments of a deuterated analog of this compound could elucidate the rearrangement and cleavage processes occurring in the mass spectrometer.

Table 3: Common Isotopes Used in Labeling Studies and Their Applications

| Isotope | Application | Reference |

| Deuterium (²H or D) | Mechanistic studies, metabolic tracing, internal standards for MS. | acs.orgbiorxiv.org |

| Carbon-13 (¹³C) | Elucidation of biosynthetic pathways, NMR studies, internal standards for MS. | acs.org |

| Nitrogen-15 (¹⁵N) | Protein and nucleic acid studies, metabolic labeling. | cicbiomagune.es |

| Oxygen-18 (¹⁸O) | Mechanistic studies of enzymatic and chemical reactions. | fu-berlin.de |

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies and Process Intensification

The synthesis of (4-Ethylphenyl)trimethylsilane and related arylsilanes is undergoing significant evolution, with a focus on novel methodologies that improve efficiency, selectivity, and sustainability. Traditional methods, such as the Grignard reaction, remain prevalent. For instance, this compound can be synthesized by reacting 4-ethylphenylmagnesium bromide with trimethylchlorosilane. A general procedure for such a reaction involves the slow addition of an ethereal solution of the Grignard reagent to trimethylchlorosilane, followed by workup to isolate the desired arylsilane.

Palladium-catalyzed cross-coupling reactions, such as a modified silyl-Heck reaction, offer an alternative route. nih.gov These methods allow for the silylation of aryl halides and can be adapted for the synthesis of this compound from 4-ethylbromobenzene and a suitable silylating agent in the presence of a palladium catalyst. benthamopen.com

Process Intensification:

A significant trend in the synthesis of fine chemicals is process intensification, which aims to develop smaller, safer, and more energy-efficient production processes. labpartnering.org Microreactors and continuous flow systems are key technologies in this area. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Volume | Large, single vessel | Small, continuous stream |

| Heat & Mass Transfer | Often limited, can lead to hotspots | Excellent, due to high surface-to-volume ratio |

| Safety | Higher risk with hazardous reagents | Inherently safer due to small reaction volumes |

| Scalability | Often requires process redesign | Scalable by running for longer times or in parallel |

| Control | Less precise control over parameters | Precise control over temperature, pressure, and residence time |

The synthesis of organosilanes, including Grignard reactions, can be significantly improved by transitioning to continuous flow systems. labpartnering.org These systems offer enhanced safety, particularly when handling pyrophoric Grignard reagents, and allow for precise control over reaction conditions, leading to higher yields and purities. google.com Microfluidic reactors, in particular, offer rapid mixing and superior heat transfer, which can accelerate reaction rates and minimize the formation of byproducts. nih.govnih.gov The application of continuous flow technology to the synthesis of this compound could lead to more efficient and scalable production methods. labpartnering.org

Exploration of New Reactivity Modes

Research into the reactivity of this compound and other aryltrimethylsilanes is uncovering novel transformation pathways, expanding their utility in organic synthesis.

One of the most significant reactivity modes for aryltrimethylsilanes is ipso-substitution , where an electrophile replaces the trimethylsilyl (B98337) group on the aromatic ring. This reaction is highly regioselective, as the silyl (B83357) group directs the incoming electrophile to the carbon to which it is attached. wikipedia.org For example, the reaction of this compound with an acylating agent under Friedel-Crafts conditions would be expected to yield a 4-ethylacetophenone derivative. This predictable reactivity makes aryltrimethylsilanes valuable intermediates for the synthesis of specifically substituted aromatic compounds.

Protodesilylation , the cleavage of the carbon-silicon bond by a proton source, is another fundamental reaction of aryltrimethylsilanes. researchgate.net The mechanism of this reaction has been studied for related allylsilanes and vinylsilanes, providing insights into the electronic effects that govern this transformation. rsc.orgrsc.org

Recent research has also explored the participation of silyl-substituted compounds in more complex transformations. For instance, a derivative, (Chloro(4-ethylphenyl)methyl)trimethylsilane, has been shown to undergo palladium-catalyzed dearomative allylation, indicating that the silyl group can influence the reactivity of adjacent functionalities and participate in novel bond-forming reactions. acs.org

Advanced Materials and Device Integration

The unique properties of organosilanes make them attractive building blocks for advanced materials. The incorporation of silyl groups into polymers can enhance their thermal stability, mechanical properties, and processability. Silyl-modified polymers (SMPs) are a class of materials that leverage these benefits and are used in a variety of applications, including adhesives, sealants, and coatings. caplinq.comrsc.orgresearchgate.net

While direct applications of this compound in materials science are not extensively documented, its structure suggests potential utility in several areas. The trimethylsilyl group can act as a functional handle for the post-polymerization functionalization of polymers, allowing for the introduction of specific properties. nih.gov For example, polymers containing the (4-ethylphenyl)trimethylsilyl moiety could be synthesized and subsequently modified through reactions at the silyl group or the aromatic ring.

Furthermore, silyl-containing polymers are being investigated for applications in electronics and photonics. osisilicones.com The introduction of silicon into polymer backbones can influence their electronic properties, making them potentially useful in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The aromatic nature of the (4-ethylphenyl) group, combined with the electronic effects of the trimethylsilyl substituent, could be exploited in the design of novel polymeric materials for such applications.

The use of organosilanes in the functionalization of surfaces is another area of active research. platypustech.com this compound could potentially be used to modify the surface of inorganic materials like silica (B1680970) or metal oxides, imparting hydrophobicity and altering their surface energy. nih.gov

Computational Design and Predictive Modeling for Organosilanes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of organosilanes. bohrium.com These methods allow for the calculation of molecular geometries, electronic structures, and reaction pathways, providing insights that can guide experimental work.

For this compound, computational models can be used to predict its behavior in various chemical reactions. For example, the regioselectivity of electrophilic aromatic substitution can be predicted by calculating the relative stabilities of the possible intermediate carbocations (Wheland intermediates). nih.govfigshare.com Such calculations can help in designing synthetic routes that favor the formation of the desired product.

Predictive models are also being developed to estimate the physicochemical properties of organosilanes. By correlating calculated molecular descriptors with experimentally determined properties, it is possible to build quantitative structure-property relationship (QSPR) models. These models can be used to predict properties such as boiling point, density, and solubility for new, unsynthesized organosilanes.

Furthermore, computational studies can elucidate the mechanism of novel reactions involving organosilanes. For instance, DFT calculations can be employed to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction mechanism. researchgate.net This knowledge can then be used to optimize reaction conditions and design more efficient catalysts.

Sustainable and Green Chemistry Initiatives in Organosilane Research

The principles of green chemistry are increasingly being applied to the synthesis and use of organosilanes to minimize their environmental impact. Key areas of focus include the use of greener solvents, improving atom economy, and developing recyclable catalysts.

Green Solvents: Traditional solvents for Grignard reactions, such as diethyl ether and tetrahydrofuran (B95107) (THF), have environmental and safety concerns. Research into greener alternatives has identified solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a more favorable environmental profile. researchgate.net The use of such solvents in the synthesis of this compound can significantly reduce the environmental footprint of the process.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov Synthetic methodologies with high atom economy are a central goal of green chemistry. Addition reactions and certain catalytic cycles often exhibit high atom economy. When evaluating synthetic routes to this compound, comparing the atom economy of different methods, such as the Grignard reaction versus a palladium-catalyzed cross-coupling, can guide the selection of the most sustainable approach.

By integrating these green chemistry principles into the research and development of this compound and other organosilanes, the chemical industry can move towards more sustainable and environmentally responsible practices.

Q & A

Q. What are the optimal synthetic routes for preparing (4-Ethylphenyl)trimethylsilane in high yield?

The Sonogashira coupling reaction is a robust method for synthesizing aryltrimethylsilane derivatives. For example, ((4-Methoxyphenyl)ethynyl)trimethylsilane was synthesized via Pd(PPh₃)₂Cl₂/CuI catalysis in CH₂Cl₂ with iPr₂NH as a base, achieving 97% yield after purification by flash chromatography (PE/EtOAc, 95:5) . Adapting this protocol:

- Use 4-ethylphenyl iodide as the aryl halide.

- Employ trimethylsilylacetylene as the terminal alkyne.

- Optimize reaction time (e.g., 16 hours) and base (e.g., iPr₂NH) to suppress side reactions.

- Purify via column chromatography with non-polar solvents to isolate the product.

Q. How should researchers characterize this compound using spectroscopic techniques?

A multi-spectroscopic approach is critical:

- ¹H/¹³C NMR : Key signals include δ ~0.24 ppm (Si(CH₃)₃) and aromatic protons (δ 6.8–7.4 ppm) split into doublets (J ≈ 8.5 Hz) for para-substituted aryl groups .

- IR : Look for Si–C stretches (~825 cm⁻¹) and aromatic C=C vibrations (~1500–1600 cm⁻¹) .

- HRMS : Confirm molecular ion peaks (e.g., m/z 204 for C₁₁H₁₆Si) with <1 ppm error .

Q. What purification strategies are effective for removing byproducts in this compound synthesis?

- Flash chromatography : Use silica gel with hexane/ethyl acetate (95:5) to separate non-polar silane products from polar impurities .

- Crystallization : If the compound is crystalline, recrystallize from ethanol or hexane to enhance purity .

- Monitor by TLC (Rf ≈ 0.28 in PE/EtOAc) to track elution .

Advanced Research Questions

Q. How does the thermal stability of this compound influence its applications in high-temperature reactions?

Methylsilanes like tetramethylsilane undergo thermolysis via chain mechanisms at <955 K, producing methane and silicon-containing radicals . For this compound:

Q. Can this compound act as a silylation agent in catalytic C–H functionalization?

Trimethylsilanes are precursors in base-catalyzed C–H silylation. For example, potassium tert-butoxide activates Si–H bonds in disilanes or silanes for aryl C–H bond functionalization . Potential applications:

- Screen bases (e.g., KOtBu, NaHMDS) to activate the Si–Me group.

- Test reactivity with electron-deficient arenes (e.g., nitro-substituted aromatics).

- Monitor silylation efficiency via GC-MS or ²⁹Si NMR .

Q. How do contradictory NMR data for this compound derivatives arise, and how can they be resolved?

Discrepancies in aromatic proton splitting (e.g., J values) may stem from:

- Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆, which alter hydrogen bonding and coupling constants .

- Impurity interference : Use high-field NMR (≥500 MHz) and DEPT/HSQC to assign signals unambiguously .

- Dynamic processes : Variable-temperature NMR can reveal conformational exchange broadening signals .

Q. What mechanistic insights guide the design of this compound-based supramolecular ligands?

Aryltrimethylsilanes can serve as building blocks for ligands. For instance, bis(4-formylphenyl)dimethylsilane was used in Schiff base syntheses for coordination polymers . Strategies:

- Functionalize the 4-ethyl group with donor moieties (e.g., pyridyl, carboxylate).

- Study steric effects of the trimethylsilyl group on metal-ligand binding via X-ray crystallography .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

Yield variations may arise from:

- Catalyst purity : Pd catalysts degrade with moisture; use freshly distilled iPr₂NH to stabilize active species .

- Oxygen sensitivity : Conduct reactions under inert atmospheres to prevent oxidation of intermediates .

- Chromatography losses : Optimize solvent polarity to minimize product retention on silica gel .

Q. Why do computational predictions of this compound’s electronic properties conflict with experimental data?

- Basis set limitations : Use higher-level methods (e.g., CCSD(T)/def2-TZVP) for accurate frontier orbital calculations.

- Solvent neglect : Include solvent models (e.g., PCM) in DFT calculations to match experimental UV-Vis spectra .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.